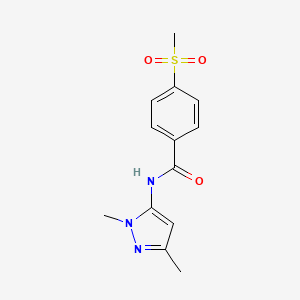
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methanesulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methanesulfonylbenzamide” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole derivatives are known to exhibit various biological activities and have been used in the development of new pesticides .
Chemical Reactions Analysis
The chemical reactivity of “N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methanesulfonylbenzamide” would depend on its specific structure and the conditions under which it’s used. Pyrazole derivatives are known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methanesulfonylbenzamide” would depend on its specific molecular structure. Similar compounds have been described as solids, and their properties can be predicted using various computational methods .Scientific Research Applications
1. Synthesis and Structural Analysis:
- The compound has been used in the synthesis and structural characterization of various organic compounds. For example, it's involved in the synthesis of diorganotin(IV) derivatives and mono- and binuclear chiral N,N,O-scorpionate zinc alkyls, as well as in the preparation of deuterated derivatives for use as bioanalytical standards in clinical trials (Cui, Cao, & Tang, 2005); (Otero et al., 2017); (Rozze & Fray, 2009).
2. Application in Material Science:
- Research has shown its utility in the development of luminescent supramolecular columnar liquid crystals and as a catalyst in hydroamination processes. These applications demonstrate the compound's potential in creating advanced materials and in catalysis (Moyano et al., 2013); (Tregubov et al., 2013).
3. Medicinal Chemistry and Pharmacology:
- The compound has been explored in the context of its potential antipsychotic properties, where certain derivatives showed promising results in behavioral animal tests and pharmacological evaluations (Wise et al., 1987).
4. Anti-Cancer Properties:
- There is ongoing research into the anti-cancer properties of derivatives of this compound. Studies have examined its effectiveness against human tumor breast cancer cell lines, showcasing its potential as an anti-cancer agent (Ghorab, El-Gazzar, & Alsaid, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-9-8-12(16(2)15-9)14-13(17)10-4-6-11(7-5-10)20(3,18)19/h4-8H,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFWNMAGADMUDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



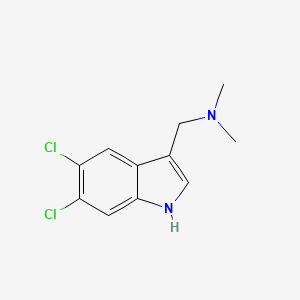
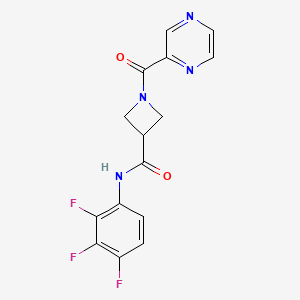

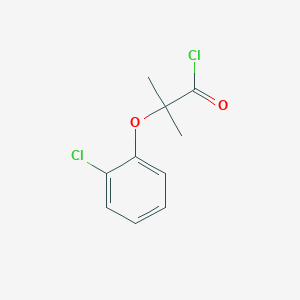
![2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2806610.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2806611.png)
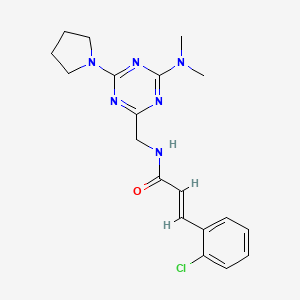

![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2806614.png)
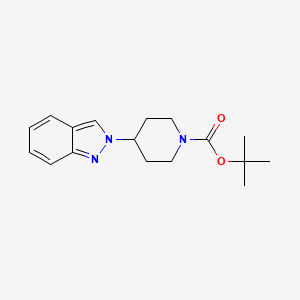
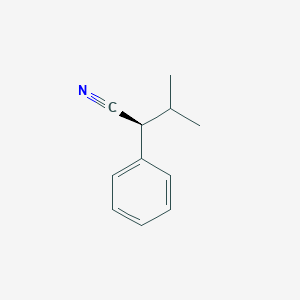
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-pentyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2806619.png)